molecular formula C14H7Cl3N2OS B10976637 2,5-dichloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide

2,5-dichloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B10976637
M. Wt: 357.6 g/mol
InChI Key: OTKBQSODBRYKBA-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of two chlorine atoms on the benzene ring and a benzothiazole moiety, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2,5-dichlorobenzoic acid with 6-chloro-2-aminobenzothiazole. The reaction is carried out in the presence of a coupling agent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction mixture is then poured over crushed ice to precipitate the product, which is subsequently purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species .

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both benzothiazole and benzamide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H7Cl3N2OS

Molecular Weight

357.6 g/mol

IUPAC Name

2,5-dichloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C14H7Cl3N2OS/c15-7-1-3-10(17)9(5-7)13(20)19-14-18-11-4-2-8(16)6-12(11)21-14/h1-6H,(H,18,19,20)

InChI Key

OTKBQSODBRYKBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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